Cas no 2227720-68-3 ((2R)-5,5-difluoro-5-phenylpentan-2-amine)

(2R)-5,5-difluoro-5-phenylpentan-2-amine is a chiral amine compound featuring a difluorinated phenyl group, which imparts unique steric and electronic properties. The stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The difluoromethylene group enhances metabolic stability and lipophilicity, improving bioavailability in drug development. Its rigid phenyl moiety contributes to selective binding in receptor studies. This compound serves as a versatile intermediate for bioactive molecule synthesis, particularly in fluorinated drug candidates. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry, catalysis, and material science applications.
(2R)-5,5-difluoro-5-phenylpentan-2-amine structure
2227720-68-3 structure
Product name:(2R)-5,5-difluoro-5-phenylpentan-2-amine
CAS No:2227720-68-3
MF:C11H15F2N
MW:199.24030995369
CID:6544087
PubChem ID:165670954

(2R)-5,5-difluoro-5-phenylpentan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-5,5-difluoro-5-phenylpentan-2-amine
    • EN300-1862125
    • 2227720-68-3
    • Inchi: 1S/C11H15F2N/c1-9(14)7-8-11(12,13)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3/t9-/m1/s1
    • InChI Key: AGDZNBJAZZENMB-SECBINFHSA-N
    • SMILES: FC(C1C=CC=CC=1)(CC[C@@H](C)N)F

Computed Properties

  • Exact Mass: 199.11725581g/mol
  • Monoisotopic Mass: 199.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.6

(2R)-5,5-difluoro-5-phenylpentan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1862125-0.05g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
0.05g
$1188.0 2023-09-18
Enamine
EN300-1862125-2.5g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
2.5g
$2771.0 2023-09-18
Enamine
EN300-1862125-5g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
5g
$4102.0 2023-09-18
Enamine
EN300-1862125-1.0g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
1g
$2019.0 2023-06-01
Enamine
EN300-1862125-0.5g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
0.5g
$1357.0 2023-09-18
Enamine
EN300-1862125-1g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
1g
$1414.0 2023-09-18
Enamine
EN300-1862125-10g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
10g
$6082.0 2023-09-18
Enamine
EN300-1862125-10.0g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
10g
$8680.0 2023-06-01
Enamine
EN300-1862125-0.1g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
0.1g
$1244.0 2023-09-18
Enamine
EN300-1862125-0.25g
(2R)-5,5-difluoro-5-phenylpentan-2-amine
2227720-68-3
0.25g
$1300.0 2023-09-18

Additional information on (2R)-5,5-difluoro-5-phenylpentan-2-amine

Introduction to (2R)-5,5-difluoro-5-phenylpentan-2-amine (CAS No. 2227720-68-3)

(2R)-5,5-difluoro-5-phenylpentan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural and functional properties. This compound, identified by the CAS number 2227720-68-3, represents a promising candidate for further research and development in the synthesis of novel therapeutic agents. Its molecular structure, characterized by a chiral center at the 2-position and the presence of both fluorine and phenyl substituents, makes it an intriguing subject for exploring new biochemical interactions and pharmacological effects.

The significance of this compound lies in its potential applications across various domains of chemical biology and medicinal chemistry. The incorporation of fluorine atoms into the molecular framework often enhances metabolic stability and binding affinity, which are critical factors in drug design. Similarly, the phenyl group contributes to hydrophobic interactions, influencing the compound's solubility and bioavailability. These features make (2R)-5,5-difluoro-5-phenylpentan-2-amine a valuable building block for the development of more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focused on harnessing the properties of fluorinated compounds for medicinal applications. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, thereby affecting their reactivity and interaction with biological targets. For instance, fluorinated amine derivatives have shown promise in inhibiting certain enzymes and receptors involved in diseases such as cancer and inflammation. The specific configuration of (2R)-5,5-difluoro-5-phenylpentan-2-amine makes it a candidate for such applications, particularly in designing selective inhibitors or modulators.

The chiral center at the 2-position of (2R)-5,5-difluoro-5-phenylpentan-2-amine is particularly noteworthy, as enantiomeric purity is often crucial for pharmaceutical efficacy and safety. The (R) configuration suggests a specific spatial arrangement that could influence how the molecule interacts with biological systems. This aspect has been a focus of interest in synthetic chemistry, where achieving high enantiomeric purity is essential for optimizing pharmacokinetic profiles. Advanced techniques in asymmetric synthesis have enabled researchers to produce this compound with high precision, opening doors for further exploration.

Current research trends indicate that (2R)-5,5-difluoro-5-phenylpentan-2-amine could serve as a precursor for more sophisticated drug candidates. For example, its structural motif might be modified to enhance binding to specific protein targets or to improve pharmacokinetic parameters such as bioavailability and half-life. The fluorine substituents could also be leveraged to enhance metabolic stability, reducing the need for frequent dosing. These considerations align with contemporary drug discovery strategies aimed at developing more effective and patient-friendly therapies.

The compound's potential extends beyond its use as an intermediate in drug synthesis. It may also find applications in chemical biology as a tool for studying enzyme mechanisms or as a probe for identifying new therapeutic targets. The interplay between fluorine atoms and biological systems is an area ripe for exploration, with implications not only for drug design but also for understanding fundamental biochemical processes.

In conclusion, (2R)-5,5-difluoro-5-phenylpentan-2-am ine (CAS No. 2227720-68-3) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry and biomedicine. Its unique structural features—combining a chiral center with fluorine and phenyl substituents—make it an attractive candidate for further research into novel therapeutic agents. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, fostering more innovative studies across multiple scientific disciplines.

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